molecular formula C19H22N6O2S B2900661 3-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1014091-62-3

3-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B2900661
CAS No.: 1014091-62-3
M. Wt: 398.49
InChI Key: MMNOZDIITHNGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazine core substituted with a pyrazolyl group and a piperazinyl group bearing a 4-ethylphenylsulfonyl moiety. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the pyrazolyl and piperazinyl groups. The final step involves the sulfonylation of the piperazine ring with 4-ethylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 3-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
  • 3-(4-((4-methylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
  • 3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Uniqueness

The presence of the 4-ethylphenylsulfonyl group in 3-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine distinguishes it from similar compounds. This group can influence the compound’s physical and chemical properties, such as solubility, stability, and biological activity, making it a unique and valuable compound for research and development.

Properties

IUPAC Name

3-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S/c1-2-16-4-6-17(7-5-16)28(26,27)24-14-12-23(13-15-24)18-8-9-19(22-21-18)25-11-3-10-20-25/h3-11H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNOZDIITHNGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.